4-(1,2,2-Triphenylvinyl)benzaldehyde
Overview
Description
4-(1,2,2-Triphenylvinyl)benzaldehyde (TPVBA) contains a tetraphenylethylene (TPE) core with one aldehyde function group joined at the 4-position of one of the phenyl rings .
Synthesis Analysis
The synthesis of 4-(1,2,2-Triphenylvinyl)benzaldehyde involves the reaction of Bromotriphenylethylene and 4-Formylphenylboronic acid . The reaction is poured into water, extracted three times with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate. The solvent is then removed by rotary evaporation under reduced pressure, and silica gel column chromatography is used for purification .Molecular Structure Analysis
The molecular formula of 4-(1,2,2-Triphenylvinyl)benzaldehyde is C27H20O, and its molecular weight is 360.46 . It contains a tetraphenylethylene (TPE) core with one aldehyde function group joined at the 4-position of one of the phenyl rings .Chemical Reactions Analysis
4-(1,2,2-Triphenylvinyl)benzaldehyde is used as an aggregation-induced emission (AIE)-active building block . It can be mixed with carboxyl methyl starch sodium (CMS) and amino phenylboronic acid in a one-pot reaction to obtain TPE-CMS luminescent polymeric nanoprobes (LPNs), which show high water dispersibility, good biocompatibility, and efficient cell internalization behavior .Physical And Chemical Properties Analysis
4-(1,2,2-Triphenylvinyl)benzaldehyde is a solid at 20 degrees Celsius .Scientific Research Applications
4. Luminescent Polymeric Nanoprobes
- Application Summary: 4-(1,2,2-Triphenylvinyl)benzaldehyde has been used in the creation of luminescent polymeric nanoprobes (LPNs). These LPNs, obtained by mixing 4-(1,2,2-triphenylvinyl)benzaldehyde with carboxyl methyl starch sodium (CMS) and amino phenylboronic acid in a one-pot reaction, showed high water dispersibility, well biocompatibility and efficient cell internalization behaviour .
- Methods of Application: The compound is mixed with CMS and amino phenylboronic acid in a one-pot reaction to create the LPNs .
- Results or Outcomes: The LPNs show high water dispersibility, well biocompatibility and efficient cell internalization behaviour .
5. Visible Light Responsive Rewritable Paper
- Application Summary: A derivative of 4-(1,2,2-Triphenylvinyl)benzaldehyde, TPENOMe-a, can be applied as visible light responsive rewritable paper with inkless writing and self-erasing properties .
- Methods of Application: 450 nm blue light can serve as the pen, while 460 to 570 nm light and white light are employed as the eraser .
6. Synthesis of Tetraphenylethylene Derivative
- Application Summary: 4-(1,2,2-Triphenylvinyl)benzaldehyde can be used in the synthesis of a tetraphenylethylene derivative, 1-[2-hydroxyethyl]-4-[4-(1,2,2-triphenylvinyl)styryl]pyridinium bromide (TPE-Py-OH), which has aggregation-induced emission (AIE) characteristics .
- Methods of Application: A solution of 1 (0.5 g, 2 mmol) and 4-(1,2,2-triphenylvinyl)benzaldehyde (1.01 g, 2.8 mmol) was refluxed at temperature (78 °C) under nitrogen in dry ethanol (20 mL) catalyzed by three drops of piperidine. After cooling to ambient temperature, the solvent was evaporated under reduced pressure .
Safety And Hazards
4-(1,2,2-Triphenylvinyl)benzaldehyde is classified as a combustible solid. It can cause skin irritation (H315) and serious eye irritation (H319). It is recommended to wash skin thoroughly after handling, wear protective gloves/eye protection/face protection, and wash with plenty of water if it comes into contact with skin .
Future Directions
properties
IUPAC Name |
4-(1,2,2-triphenylethenyl)benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20O/c28-20-21-16-18-25(19-17-21)27(24-14-8-3-9-15-24)26(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUXDUCNYZQXNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,2,2-Triphenylvinyl)benzaldehyde |
Citations
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